molecular formula C21H20N2O6 B2786117 Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 1357935-42-2

Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate

Cat. No.: B2786117
CAS No.: 1357935-42-2
M. Wt: 396.399
InChI Key: OWRCGQCBGMGLJI-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is a complex organic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 6-methoxyquinoline-2-carboxylic acid with 3-methoxyaniline in the presence of coupling agents to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Methyl 6-methoxyquinoline-2-carboxylate
  • Methyl 4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate
  • Methyl 6-methoxy-4-[2-(anilino)-2-oxoethoxy]quinoline-2-carboxylate

Uniqueness: Methyl 6-methoxy-4-{[(3-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate is unique due to the presence of both methoxy and anilino groups, which confer specific chemical and biological properties

Properties

IUPAC Name

methyl 6-methoxy-4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-26-14-6-4-5-13(9-14)22-20(24)12-29-19-11-18(21(25)28-3)23-17-8-7-15(27-2)10-16(17)19/h4-11H,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRCGQCBGMGLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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